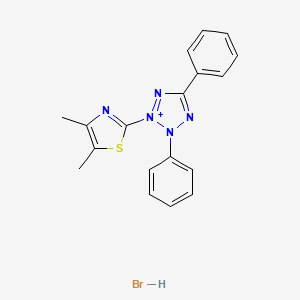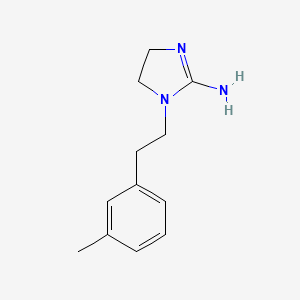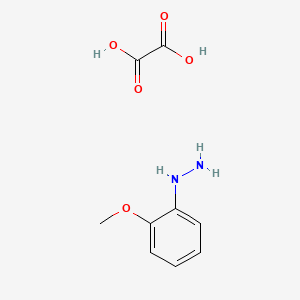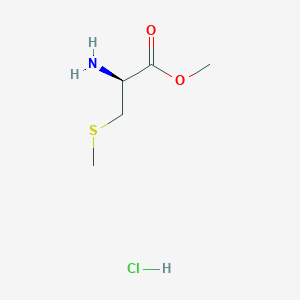![molecular formula C26H33F3O7 B12831874 (Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B12831874.png)
(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl groups, a dioxolane ring, and a trifluoromethylphenoxy moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the dioxolane ring, and attachment of the trifluoromethylphenoxy group. Key reaction conditions may include the use of strong acids or bases, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors or batch processing, to ensure high yield and purity. Optimization of reaction conditions, such as solvent choice, temperature, and pressure, would be crucial to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions involving the trifluoromethylphenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., Grignard reagents, organolithium compounds). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups replacing the trifluoromethylphenoxy moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those with multiple functional groups and stereocenters.
Biology
In biology, the compound may serve as a probe or ligand for studying specific biochemical pathways or molecular interactions, especially those involving hydroxyl groups and dioxolane rings.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its unique chemical structure and reactivity.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Wirkmechanismus
The mechanism of action of (Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester likely involves interactions with specific molecular targets, such as enzymes or receptors, through its hydroxyl groups, dioxolane ring, and trifluoromethylphenoxy moiety. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester
- (Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-methylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester
Uniqueness
The uniqueness of (Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester lies in its trifluoromethylphenoxy group, which imparts distinct electronic and steric properties compared to similar compounds with different substituents
Eigenschaften
Molekularformel |
C26H33F3O7 |
|---|---|
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-2-[2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H33F3O7/c1-33-24(32)10-5-3-2-4-9-20-21(23(31)16-22(20)30)11-12-25(35-13-14-36-25)17-34-19-8-6-7-18(15-19)26(27,28)29/h2,4,6-8,11-12,15,20-23,30-31H,3,5,9-10,13-14,16-17H2,1H3/b4-2-,12-11+/t20-,21-,22+,23-/m1/s1 |
InChI-Schlüssel |
NIEGPBDJBNUTCV-OLUAHTEJSA-N |
Isomerische SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C2(OCCO2)COC3=CC=CC(=C3)C(F)(F)F)O)O |
Kanonische SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC2(OCCO2)COC3=CC=CC(=C3)C(F)(F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12831800.png)


![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide](/img/structure/B12831819.png)




![3-Methyl-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12831844.png)
![4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12831859.png)
![4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde](/img/structure/B12831860.png)


